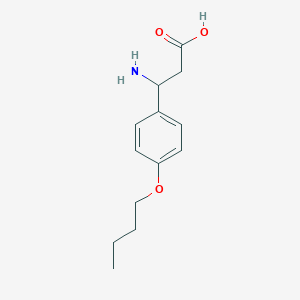

3-Amino-3-(4-butoxyphenyl)propanoic acid

Descripción

Evolution of β-Amino Acid Research in Medicinal Chemistry

The exploration of β-amino acids in medicinal chemistry has undergone a significant transformation. Initially of interest to synthetic chemists for their unique structural challenges, their biological relevance has become increasingly apparent. The incorporation of β-amino acids into peptides, for instance, can confer resistance to enzymatic degradation, a critical hurdle in the development of peptide-based drugs. This has led to the creation of "β-peptides," which can mimic the structures of natural peptides while possessing enhanced stability. Beyond peptides, small molecules containing the β-amino acid motif have been investigated for a range of therapeutic applications, leveraging their ability to interact with biological targets in novel ways.

Significance of Aromatic β-Amino Acids in Synthetic and Biological Contexts

Aromatic β-amino acids, a subclass that includes 3-Amino-3-(4-butoxyphenyl)propanoic acid, are of particular interest due to the presence of an aromatic ring. This feature provides a scaffold for a variety of chemical modifications, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a biological target. The aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition in biological systems. Synthetically, aromatic β-amino acids serve as versatile precursors for the construction of more complex molecules, including heterocyclic compounds with potential pharmacological activity.

Current Research Trajectories for this compound within Chemical Biology

While direct and extensive research specifically on this compound is not widely documented in publicly available literature, the research trajectories of closely related analogues provide a strong indication of its potential areas of investigation within chemical biology. Studies on derivatives of the structurally similar 3-((4-hydroxyphenyl)amino)propanoic acid have revealed promising antimicrobial and anticancer properties. mdpi.commdpi.com This suggests that the 3-Amino-3-(4-aryl)propanoic acid scaffold is a viable starting point for the development of new therapeutic agents.

The butoxy group on the phenyl ring of this compound introduces a significant lipophilic character compared to its hydroxyl or methoxy (B1213986) counterparts. This increased lipophilicity could enhance membrane permeability, a desirable property for drugs targeting intracellular components. Hypothetical research trajectories for this compound would likely involve its synthesis and subsequent screening for a range of biological activities, including but not limited to:

Antimicrobial Activity: Investigating its efficacy against a panel of pathogenic bacteria and fungi, similar to the studies conducted on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com

Anticancer Activity: Screening against various cancer cell lines to determine its potential as a cytotoxic or cytostatic agent. mdpi.com

Enzyme Inhibition: Exploring its ability to inhibit specific enzymes that are implicated in disease pathways, where the butoxyphenyl moiety could serve as a key binding element.

Data on Related Aromatic β-Amino Acids

To provide context for the potential properties of this compound, the following table summarizes available data on several related aromatic β-amino acids. The variation in the para-substituent on the phenyl ring can significantly influence the compound's physical and biological properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Key Research Findings |

| 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C₉H₁₁NO₃ | 181.19 | 193-195 | Derivatives show antimicrobial and anticancer activity. mdpi.commdpi.com |

| 3-Amino-3-(4-methoxyphenyl)propionic acid | C₁₀H₁₃NO₃ | 195.22 | 230 (dec.) | Investigated for its antioxidant properties. |

| 3-Amino-3-(4-chlorophenyl)propionic acid | C₉H₁₀ClNO₂ | 199.63 | Not specified | Used as a building block in chemical synthesis. |

| 3-Amino-3-(4-cyanophenyl)propanoic acid | C₁₀H₁₀N₂O₂ | 190.20 | Not specified | Synthesis of its enantiomers has been described. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-3-(4-butoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-2-3-8-17-11-6-4-10(5-7-11)12(14)9-13(15)16/h4-7,12H,2-3,8-9,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSPCPOKMWFVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386657 | |

| Record name | 3-amino-3-(4-butoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405294-73-7 | |

| Record name | 3-amino-3-(4-butoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Stereochemical Control in the Production of 3 Amino 3 4 Butoxyphenyl Propanoic Acid

Enantioselective Synthetic Routes to 3-Amino-3-(4-butoxyphenyl)propanoic Acid Enantiomers

The synthesis of specific enantiomers of this compound is a primary objective in its production. Since the biological and chemical properties of enantiomers can differ significantly, controlling the three-dimensional arrangement of atoms at the chiral center is essential. This is achieved through several specialized synthetic approaches.

Enzymatic Resolution Techniques for Chiral Separation

Enzymatic resolution is a powerful technique for separating a racemic mixture (a 1:1 mixture of both enantiomers) of a chiral compound. This method leverages the high stereoselectivity of enzymes, which are biological catalysts. In the context of this compound, a racemic ester precursor can be subjected to an enzyme, such as a lipase (B570770), that selectively hydrolyzes only one of the enantiomers. mdpi.comresearchgate.netmdpi.com

For example, a racemic ethyl ester of the target compound can be treated with an immobilized lipase like Candida antarctica lipase B (CAL-B). The enzyme will preferentially catalyze the hydrolysis of one ester enantiomer (e.g., the (R)-ester) into the corresponding (R)-carboxylic acid, leaving the other enantiomer (the (S)-ester) unreacted. The resulting mixture of the (R)-acid and the (S)-ester can then be separated using standard chemical techniques, such as extraction, due to their different chemical properties. Subsequent hydrolysis of the separated (S)-ester yields the enantiomerically pure (S)-acid. The efficiency of this separation is often described by the enantiomeric ratio (E-value).

| Enzyme Class | Typical Substrate | Selective Reaction | Key Advantages |

|---|---|---|---|

| Lipases (e.g., CAL-B) | Racemic Ester Precursor | Enantioselective Hydrolysis | High selectivity (High E-values), mild reaction conditions, environmentally benign. |

| Proteases | Racemic N-Acyl Amide | Enantioselective Amide Hydrolysis | Broad substrate scope, commercially available. |

| Acylases | Racemic N-Acyl Amino Acid | Enantioselective Deacylation | Effective for N-protected amino acids. |

Asymmetric Catalysis in β-Amino Acid Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. rsc.orgacs.org This approach is highly efficient as a single catalyst molecule can generate millions of molecules of the desired product. For the synthesis of β-amino acids like this compound, several catalytic asymmetric reactions are applicable, including the Mannich reaction and asymmetric hydrogenation. psu.edubeilstein-journals.org

In a catalytic asymmetric Mannich reaction, a ketene (B1206846) silyl (B83357) acetal (B89532) can be reacted with an imine derived from 4-butoxybenzaldehyde (B1265825) in the presence of a chiral Lewis acid catalyst, such as a copper(II)-diamine complex. psu.edu The chiral catalyst creates a chiral environment around the reactants, forcing the addition to occur preferentially from one face, leading to a product with high enantiomeric excess (ee). Similarly, asymmetric hydrogenation of a β-aminoacrylate precursor using a chiral rhodium or ruthenium phosphine (B1218219) complex (e.g., with a BoPhoz-type ligand) can produce the desired enantiomer in high yield and ee. psu.edu

| Reaction Type | Typical Catalyst System | Achieved Enantiomeric Excess (ee) | Reference Concept |

|---|---|---|---|

| Asymmetric Mannich Reaction | Chiral Copper(II)-Diamine Complex | Often >90% | psu.edu |

| Asymmetric Hydrogenation | Chiral Rhodium-BoPhoz Complex | Up to 99% | psu.edu |

| Conjugate Addition | Chiral Lewis Acid Complexes | Variable, often high | psu.edu |

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliary-mediated synthesis is a reliable method for controlling stereochemistry. wikipedia.org In this strategy, a chiral molecule, known as a chiral auxiliary, is temporarily attached to the starting material. This auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved off to yield the enantiomerically enriched product. wikipedia.orgharvard.edu

For the synthesis of this compound, an achiral glycine (B1666218) equivalent could be attached to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgharvard.edu The resulting adduct can be enolized and then reacted with a precursor to the 4-butoxyphenyl group. The steric bulk of the auxiliary blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face, thereby creating the desired stereocenter with high diastereoselectivity. After the key bond-forming step, the auxiliary is removed through hydrolysis or other methods, releasing the enantiomerically enriched β-amino acid and allowing the auxiliary to be recovered and reused. mdpi.com

| Chiral Auxiliary Type | Attachment Point | Key Reaction | Cleavage Method |

|---|---|---|---|

| Evans Oxazolidinones | Attached to a carboxylic acid precursor | Stereoselective Alkylation/Addition | Acidic or basic hydrolysis |

| Pseudoephedrine/Pseudoephenamine | Forms a chiral amide | Diastereoselective Alkylation | Hydrolysis (acidic/basic) |

| Camphorsultam | Attached to a carboxylic acid precursor | Stereoselective Conjugate Addition | Hydrolysis |

| tert-Butanesulfinamide | Forms a chiral sulfinylimine | Stereoselective Nucleophilic Addition | Acidic hydrolysis |

One-Pot Synthetic Procedures for β-Amino-3-arylpropanoic Acid Derivatives

One-pot synthesis, where multiple reaction steps are performed in the same reaction vessel without isolating intermediate compounds, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. researchgate.netgoogle.com A well-established one-pot method for synthesizing 3-amino-3-arylpropanoic acids involves a three-component reaction of an arylaldehyde, malonic acid, and a source of ammonia (B1221849), typically ammonium (B1175870) acetate (B1210297). researchgate.netscribd.com

To synthesize this compound, 4-butoxybenzaldehyde would be heated with malonic acid and ammonium acetate in a suitable solvent like ethanol (B145695) or butanol. researchgate.netchemicalbook.com This procedure combines a Knoevenagel condensation, a Michael addition of ammonia, and subsequent decarboxylation in a single operation to directly form the β-amino acid scaffold. This approach is highly atom-economical and operationally simple, making it attractive for producing libraries of related compounds.

Investigation of Reaction Mechanisms in the Synthesis of this compound Scaffolds

Understanding the reaction mechanism is key to optimizing reaction conditions and maximizing the yield of the desired product. The one-pot synthesis of 3-amino-3-arylpropanoic acids is mechanistically more complex than a simple linear sequence of steps. scribd.com

The reaction is believed to initiate with a Knoevenagel condensation between 4-butoxybenzaldehyde and malonic acid to form an arylidene malonic acid intermediate. Concurrently, ammonia (from ammonium acetate) can react with the aldehyde to form an imine. The reaction can then proceed through two main competing pathways:

Michael Addition Pathway: Ammonia can perform a conjugate (Michael) addition to the arylidene malonic acid intermediate, followed by decarboxylation to yield the final β-amino acid.

Imine Pathway: The enolate of malonic acid can add to the imine formed from the aldehyde and ammonia, also leading to an intermediate that decarboxylates to the product.

Studies have shown that these pathways can interconvert and that side products, such as the corresponding cinnamic acid, can be formed through the decarboxylation of the arylidene malonic acid intermediate before the addition of ammonia. scribd.com The product distribution is influenced by factors such as the electronic properties of the substituents on the aromatic ring and the polarity of the solvent. For the 4-butoxy group, which is an electron-donating group, the synthesis of the β-amino acid is generally favored. scribd.com

Green Chemistry Approaches in the Synthesis of this compound and Related Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules to minimize environmental impact, reduce waste, and enhance safety and efficiency. For the production of this compound and its structural analogs, several green chemistry strategies have been explored, focusing on biocatalysis, the use of environmentally benign solvents, and energy-efficient reaction conditions. These approaches offer sustainable alternatives to traditional synthetic methods, which often rely on hazardous reagents and volatile organic solvents.

One of the most promising green strategies is the use of biocatalysis , which employs enzymes to achieve high chemo-, regio-, and enantioselectivity under mild reaction conditions. For the synthesis of enantiomerically pure β-aryl-β-amino acids, enzymatic kinetic resolution of racemic esters is a well-established method. Lipases are particularly effective for this purpose. For instance, the enzymatic resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, an analog of the target compound, has been successfully achieved using Candida antarctica lipase A (CAL-A). researchgate.net This process involves the enantioselective N-acylation of the amino ester, allowing for the separation of the two enantiomers. Given the structural similarity, it is highly probable that this biocatalytic approach could be adapted for the resolution of a racemic ester of this compound. The use of an enzyme operates in a benign solvent system and avoids the need for toxic resolving agents.

The following table summarizes the findings of a study on the lipase-catalyzed N-acylation of a related analog, demonstrating the feasibility of this green approach.

| Entry | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E) |

| 1 | Ethyl butanoate | Diisopropyl ether | 50 | >99 | 98 | >200 |

| 2 | Butyl butanoate | Neat | 50 | >99 | 97 | >200 |

| 3 | 2,2,2-Trifluoroethyl butanoate | Diisopropyl ether | 48 | 91 | 98 | 115 |

| 4 | Vinyl butanoate | Acetonitrile | 49 | 94 | 98 | 141 |

| Data extrapolated from studies on analogous 3-aryl-β-amino acid esters. |

Organocatalysis represents another cornerstone of green asymmetric synthesis, utilizing small, metal-free organic molecules to catalyze stereoselective transformations. rsc.org For the synthesis of β-amino acids, chiral organocatalysts such as α,β-dipeptides have been employed in asymmetric Michael additions. mdpi.com These reactions can often be performed under solvent-free conditions, which significantly reduces the environmental footprint of the synthesis. mdpi.com The development of an organocatalytic asymmetric route to this compound would be a significant advancement in its green synthesis, eliminating the need for metal catalysts which can be toxic and difficult to remove from the final product.

The choice of solvents and reaction conditions is critical in green synthesis. Traditional peptide synthesis, which shares similarities with amino acid synthesis, often uses solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), both of which have significant toxicity concerns. rsc.org Research into greener alternatives has identified propylene (B89431) carbonate as a viable replacement that can be used in both solution- and solid-phase peptide synthesis. rsc.org For the synthesis of β-amino acid analogs, water has also been utilized as a solvent in certain steps, such as the reaction of 4-aminophenol (B1666318) with acrylic acid to form an N-substituted β-amino acid. nih.gov

Furthermore, microwave-assisted synthesis offers a green alternative to conventional heating by dramatically reducing reaction times and often enabling solvent-free reactions. mdpi.comresearchgate.net This technique has been applied to the synthesis of various amino acid derivatives and heterocyclic compounds, demonstrating its potential to improve the energy efficiency of the synthesis of this compound. mdpi.comresearchgate.netmdpi.com A solvent-free Rodionov reaction, a key method for synthesizing β-amino acids, could potentially be accelerated using microwave irradiation, leading to a more sustainable process.

The table below compares conventional and microwave-assisted solvent-free synthesis for a reaction analogous to the formation of β-amino pyridine (B92270) derivatives, highlighting the advantages of the green chemistry approach.

| Entry | Substituent (R) | Method | Time | Yield (%) |

| 1 | Phenyl | Conventional | 8-10 hours | 65-70 |

| 2 | Phenyl | Microwave | 3-5 minutes | 85-90 |

| 3 | 4-Chlorophenyl | Conventional | 8-10 hours | 60-65 |

| 4 | 4-Chlorophenyl | Microwave | 3-5 minutes | 80-85 |

| 5 | 4-Methoxyphenyl | Conventional | 8-10 hours | 70-75 |

| 6 | 4-Methoxyphenyl | Microwave | 3-5 minutes | 90-95 |

| Data based on the synthesis of analogous pyridine derivatives from chalcones and malononitrile. researchgate.net |

By integrating these green chemistry principles—biocatalysis, organocatalysis, use of benign solvents, and energy-efficient technologies like microwave synthesis—the production of this compound and its analogs can be made significantly more sustainable and environmentally friendly.

Elucidation of Stereochemical Conformations and Their Research Implications for 3 Amino 3 4 Butoxyphenyl Propanoic Acid

Conformational Analysis of 3-Amino-3-(4-butoxyphenyl)propanoic Acid Enantiomers

This compound possesses a chiral center at the C3 carbon, giving rise to two enantiomers: (R)-3-Amino-3-(4-butoxyphenyl)propanoic acid and (S)-3-Amino-3-(4-butoxyphenyl)propanoic acid. These non-superimposable mirror images exhibit identical physical properties in an achiral environment but can have profoundly different biological activities.

Computational modeling and spectroscopic techniques are often employed to elucidate the preferred conformations of such molecules. While specific experimental data for this compound is not extensively available in public literature, theoretical calculations based on density functional theory (DFT) can provide valuable insights into the low-energy conformers. These calculations typically involve optimizing the molecular geometry to find stable arrangements of atoms corresponding to minima on the potential energy surface.

The key dihedral angles that define the conformation of the propanoic acid backbone are:

τ1 (N-C3-C2-C1): Describes the torsion between the amino and carboxyl groups.

τ2 (C4-C3-C2-C1): Describes the orientation of the aryl group relative to the carboxyl group.

Different combinations of these dihedral angles lead to various staggered and eclipsed conformations. Generally, staggered conformations are energetically favored due to reduced steric hindrance. The bulky 4-butoxyphenyl group and the charged amino and carboxyl groups will orient themselves to minimize repulsive interactions.

Illustrative Conformational Data for this compound Enantiomers

Below is an interactive data table presenting hypothetical, yet plausible, low-energy conformational parameters for the (R) and (S) enantiomers, derived from the general principles of stereochemistry for similar β-amino acids. This data serves as an illustrative example of the type of information obtained from conformational analysis.

| Enantiomer | Conformation | Dihedral Angle (τ1: N-C3-C2-C1) | Dihedral Angle (τ2: C4-C3-C2-C1) | Relative Energy (kcal/mol) |

| (R)-enantiomer | Staggered 1 | ~60° | ~180° | 0.0 |

| Staggered 2 | ~-60° | ~60° | 0.5 | |

| Eclipsed | ~0° | ~120° | 3.2 | |

| (S)-enantiomer | Staggered 1 | ~-60° | ~-180° | 0.0 |

| Staggered 2 | ~60° | ~-60° | 0.5 | |

| Eclipsed | ~0° | ~-120° | 3.2 |

Note: This data is illustrative and based on theoretical principles. Actual values would require specific experimental or computational studies.

Influence of Substituent Effects on Stereochemical Properties

The stereochemical properties of this compound are significantly influenced by its constituent chemical groups: the 4-butoxyphenyl ring, the amino group, and the carboxylic acid group.

The amino and carboxylic acid groups are ionizable, and their protonation state (dependent on pH) will have a profound impact on the molecule's conformation. At physiological pH, the molecule will likely exist as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). The resulting electrostatic interactions (attraction between the charged ends and repulsion with other parts of the molecule) will be a major force in dictating the preferred conformation. Intramolecular hydrogen bonding between the amino and carboxyl groups can also stabilize certain folded conformations.

Diastereomeric Considerations in Derivative Synthesis

The synthesis of derivatives of this compound, for example, by modifying the amino or carboxyl groups, introduces the possibility of creating additional stereocenters. When a new chiral center is formed in a molecule that already contains one, the resulting stereoisomers are diastereomers. Diastereomers have different physical properties and can be separated by techniques such as chromatography.

For instance, if the carboxylic acid is reacted with a chiral alcohol to form an ester, a new stereocenter may be introduced at the alcohol's chiral carbon. The resulting product would be a mixture of two diastereomers: (R,R') and (S,R') if starting from the (R)-enantiomer of the amino acid, or (S,S') and (R,S') if starting from the (S)-enantiomer.

The ratio of the diastereomers formed in such a reaction is determined by the stereoselectivity of the reaction. This can be influenced by several factors:

The stereochemistry of the starting materials: The existing chiral center in this compound can direct the approach of the incoming reagent, favoring the formation of one diastereomer over the other. This is known as substrate-controlled diastereoselectivity.

The nature of the reagents and catalysts: Chiral reagents or catalysts can be used to influence the stereochemical outcome of the reaction, a strategy known as reagent-controlled or catalyst-controlled diastereoselectivity.

The reaction conditions: Temperature, solvent, and pressure can all affect the energy of the transition states leading to the different diastereomers, thereby influencing the diastereomeric ratio.

Advanced Spectroscopic Techniques for Structural Elucidation of 3 Amino 3 4 Butoxyphenyl Propanoic Acid and Its Derivatives

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules such as 3-Amino-3-(4-butoxyphenyl)propanoic acid. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton spectrum provides detailed information about the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the protons of the butoxy group, the aromatic ring, and the propanoic acid backbone. The aromatic protons on the para-substituted ring typically appear as two distinct doublets (an AA'BB' system), a characteristic pattern for 1,4-disubstituted benzene (B151609) rings. The methine proton (H-3) on the chiral center is expected to be a triplet or a doublet of doublets due to coupling with the adjacent methylene (B1212753) protons (H-2).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be unique. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl) and its electronic environment. The carbonyl carbon of the carboxylic acid will appear furthest downfield (>170 ppm), while the aliphatic carbons of the butoxy group will be the most upfield (<70 ppm).

Below are the predicted ¹H and ¹³C NMR spectral data, based on analyses of similar structures like 4-butoxybenzoic acid and 3-amino-3-phenylpropanoic acid. nih.govnih.govchemicalbook.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Butoxy CH₃ | ~0.95 | Triplet (t) |

| Butoxy CH₂ | ~1.47 | Sextet |

| Butoxy CH₂ | ~1.75 | Quintet |

| Propanoic CH₂ (H-2) | ~2.70 | Doublet (d) |

| Butoxy O-CH₂ | ~3.98 | Triplet (t) |

| Propanoic CH (H-3) | ~4.50 | Triplet (t) |

| Aromatic CH (ortho to OBu) | ~6.90 | Doublet (d) |

| Aromatic CH (meta to OBu) | ~7.35 | Doublet (d) |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Butoxy CH₃ | ~13.9 |

| Butoxy CH₂ | ~19.3 |

| Butoxy CH₂ | ~31.2 |

| Propanoic CH₂ (C-2) | ~42.0 |

| Propanoic CH (C-3) | ~53.0 |

| Butoxy O-CH₂ | ~67.8 |

| Aromatic CH (ortho to OBu) | ~114.5 |

| Aromatic C (ipso to C-3) | ~127.5 |

| Aromatic CH (meta to OBu) | ~133.0 |

| Aromatic C (ipso to OBu) | ~159.0 |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.

For this compound, the spectra would be characterized by vibrations from the amino group, the carboxylic acid, the ether linkage, and the substituted aromatic ring. The carboxylic acid O-H stretch gives a very broad absorption in the IR spectrum. pressbooks.pub The N-H stretching of the primary amine typically appears as two bands for symmetric and asymmetric modes. nih.gov The aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches are just below. libretexts.org The para-substitution pattern of the benzene ring gives rise to a characteristic strong out-of-plane C-H bending band. tum.despectroscopyonline.com

Raman spectroscopy is particularly useful for detecting symmetric vibrations and bonds with low polarity, such as the C=C bonds of the aromatic ring, which may be weak in the IR spectrum. nih.gov

Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | IR |

| Amine | N-H stretch (asymmetric & symmetric) | 3400 - 3250 | IR, Raman |

| Aromatic C-H | C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | IR, Raman |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | IR (strong) |

| Amine | N-H bend (scissoring) | 1650 - 1580 | IR |

| Aromatic Ring | C=C stretch | 1610, 1580, 1500 | IR, Raman |

| Ether | C-O-C stretch (asymmetric) | 1260 - 1230 | IR (strong) |

| Ether | C-O-C stretch (symmetric) | 1050 - 1020 | IR |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 237.29 g/mol ), the molecular ion peak [M]⁺• or the protonated molecule [M+H]⁺ would be expected at m/z 237 or 238, respectively.

The fragmentation pattern provides valuable structural information. For β-amino acids, characteristic fragmentation pathways include the loss of small neutral molecules and cleavage at bonds adjacent to functional groups. nih.govresearchgate.net A primary fragmentation is often the loss of the elements of formic acid (HCOOH, 46 Da) or a combined loss of water and carbon monoxide (H₂O + CO, 46 Da) from the carboxylic acid and amino group. nih.gov Another common fragmentation is α-cleavage (cleavage of the bond adjacent) to the amino group. The butoxy group can undergo fragmentation through cleavage of the C-O bond or McLafferty rearrangement.

Plausible Fragmentation Pathways and Resulting Ions

| Proposed Fragment Ion | Neutral Loss | m/z of Fragment |

|---|---|---|

| [M]⁺• | - | 237 |

| [M - H₂O]⁺• | H₂O | 219 |

| [M - COOH]⁺ | •COOH | 192 |

| [M - HCOOH]⁺• | HCOOH | 191 |

| [CH(NH₂)C₆H₄OBu]⁺ | •CH₂COOH | 178 |

| [C₆H₅OBu]⁺• | C₃H₅NO₂ | 150 |

X-ray Crystallography for Absolute Stereochemical Determination of Resolved Enantiomers

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. wikipedia.org This technique is uniquely capable of establishing the absolute configuration (R or S) of a chiral molecule, which is crucial for understanding its biological activity. nih.gov

The process for this compound would involve several key steps. First, the racemic mixture of the compound must be separated into its individual enantiomers using a chiral resolution technique, such as fractional crystallization with a chiral resolving agent or chiral chromatography.

Once an enantiomerically pure sample is obtained, it must be crystallized to form a high-quality single crystal. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is measured and analyzed. This analysis yields an electron density map from which the positions of all atoms in the crystal lattice can be determined.

To establish the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. nih.govthieme-connect.de When the wavelength of the X-rays is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This leads to small but measurable differences in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l). By analyzing these differences, it is possible to distinguish between the actual structure and its mirror image, thereby assigning the correct R or S configuration to the chiral center (C-3) without ambiguity. ed.ac.uk

Computational Chemistry and Molecular Modeling Studies of 3 Amino 3 4 Butoxyphenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other fundamental electronic properties. For 3-Amino-3-(4-butoxyphenyl)propanoic acid, such calculations can elucidate its intrinsic chemical nature.

Research on similar amino acid structures demonstrates that DFT methods, such as B3LYP with a 6-31G* basis set, can effectively optimize molecular geometry and calculate key electronic descriptors. ijnc.ir These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. ijnc.ir

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. The MEP identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting non-covalent interactions with biological receptors. For this compound, the carboxyl group's oxygen atoms would be expected to show negative potential, while the amine group's hydrogens would exhibit positive potential. researchgate.net

Table 1: Predicted Electronic Properties of this compound Calculated using DFT at the B3LYP/6-31G(d,p) level of theory (Illustrative Data).

| Property | Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.8 D | Measures overall polarity of the molecule |

| Ionization Potential | 6.2 eV | Energy required to remove an electron |

| Electron Affinity | 0.9 eV | Energy released when an electron is added |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a dynamic view of how the compound interacts with a specific biological target, such as a receptor binding pocket or an enzyme active site. mdpi.com

The process begins by placing the compound (the ligand) into the binding site of the target protein within a simulated physiological environment, including water molecules and ions. The system's trajectory is then calculated by solving Newton's equations of motion for every atom over a period of nanoseconds to microseconds. nih.gov This simulation reveals the stability of the ligand-protein complex, conformational changes in both the ligand and the protein upon binding, and the key intermolecular interactions that maintain the complex.

Analysis of an MD trajectory can include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com Furthermore, MD simulations are crucial for understanding the role of water molecules in the binding site and for calculating binding free energies, which provide a more accurate estimation of binding affinity than static models alone.

Molecular Docking Analysis for Ligand-Receptor Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org It is widely used to predict the binding mode and affinity of a small molecule ligand, like this compound, to the binding site of a target protein.

The process involves two main steps: first, sampling a wide range of possible conformations of the ligand within the active site, and second, using a scoring function to estimate the binding affinity for each conformation. nih.gov The scoring function calculates a value that typically represents the binding energy, with lower scores indicating more favorable binding.

Docking studies can reveal crucial information about the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. plos.org For example, a docking simulation of this compound into a hypothetical receptor might show its carboxylate group forming hydrogen bonds with positively charged amino acid residues like Arginine or Lysine, while the butoxyphenyl group could fit into a hydrophobic pocket. researchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein Illustrative data based on common protein-ligand interactions.

| Parameter | Result | Details |

| Binding Energy (Score) | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Hydrogen Bonds | 3 | Formed between the ligand's carboxylate/amino groups and residues ARG 120, SER 152. |

| Hydrophobic Interactions | 5 | Involving the butoxyphenyl tail and residues LEU 208, VAL 210, PHE 290. |

| Key Interacting Residues | ARG 120, SER 152, LEU 208, PHE 290 | Highlights the critical amino acids for binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a scaffold like this compound, QSAR can be used to predict the activity of untested analogues, thereby guiding synthetic efforts toward more potent compounds.

To build a QSAR model, a dataset of structurally similar compounds with known biological activities is required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges). Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to create a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov

A robust QSAR model can identify which molecular properties are most important for activity. For instance, a model might reveal that increasing the hydrophobicity of the alkoxy group on the phenyl ring positively correlates with the biological activity of 3-Amino-3-(4-alkoxyphenyl)propanoic acid derivatives.

Table 3: Example of a QSAR Model for a Series of Propanoic Acid Derivatives Illustrative model and data.

| Compound | LogP (Descriptor 1) | Molecular Surface Area (Descriptor 2) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| Derivative 1 | 2.1 | 180 Ų | 10.5 | 10.2 |

| Derivative 2 | 2.5 | 195 Ų | 8.2 | 8.5 |

| This compound | 3.2 | 225 Ų | 5.1 | 5.3 |

| Derivative 4 | 3.6 | 240 Ų | 3.9 | 3.8 |

De novo Design of this compound-Based Ligands

De novo design refers to the computational creation of novel molecular structures with desired properties, often starting from a fragment or a known binding mode within a receptor's active site. nih.gov Using this compound as a starting scaffold, de novo design algorithms can explore novel chemical space to generate new ligands with potentially improved affinity, selectivity, or pharmacokinetic properties.

These algorithms can operate in several ways. Some "grow" a molecule atom-by-atom or fragment-by-fragment within the constraints of the binding pocket, optimizing its fit and interactions at each step. biorxiv.org Others may link pre-selected molecular fragments together in novel ways to create a complete ligand. The generated structures are then scored based on their predicted binding affinity and chemical feasibility.

This approach can lead to the discovery of entirely new chemical scaffolds that retain the key binding interactions of the original ligand while possessing improved properties. For example, a de novo design study might suggest replacing the butoxy group with a different functional group that forms an additional hydrogen bond with the target receptor, thereby enhancing binding affinity. researchgate.net This powerful technique accelerates the invention of new drug candidates by moving beyond simple modifications of existing molecules.

Applications in Medicinal Chemistry and Drug Discovery Platforms Featuring 3 Amino 3 4 Butoxyphenyl Propanoic Acid

Utilization as a Chiral Building Block in Complex Organic Synthesis

Chirality is a fundamental concept in drug development, as the stereochemistry of a molecule often dictates its pharmacological activity and safety profile. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, single-enantiomer drugs. 3-Amino-3-(4-butoxyphenyl)propanoic acid, possessing a stereocenter at the C3 position, is a valuable chiral building block for asymmetric synthesis. researchgate.net

The synthesis of such building blocks often involves stereoselective methods to ensure high enantiomeric purity. For instance, a common strategy for a related compound, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, involves enzymatic resolution. This process uses an enzyme, such as Candida antarctica lipase (B570770) A (CAL-A), to selectively acylate one enantiomer, allowing for the separation of the two. researchgate.net The resulting enantiomerically pure amino acid can then be protected with standard groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to make it suitable for subsequent steps in a complex synthesis. researchgate.net The butoxyphenyl moiety of the title compound offers specific steric and electronic properties that can be exploited to influence the outcome of stereoselective reactions, making it a tailored component for constructing molecules with precise three-dimensional architectures.

The importance of such building blocks lies in their ability to introduce a specific stereochemical configuration into a larger molecule, which is crucial for achieving selective interaction with biological targets like enzymes and receptors.

Role as a Precursor in Pharmaceutical Development

A precursor is a compound that participates in a chemical reaction that produces another compound. In pharmaceutical development, precursors are key intermediates in the synthesis of an active pharmaceutical ingredient (API). Substituted β-amino acids are frequently used as precursors for a wide range of pharmaceuticals.

For example, derivatives of the related compound 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid are crucial advanced intermediates for a class of anti-diabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. google.com The synthesis involves coupling the protected β-amino acid with another organic amine to form the core of the final drug molecule. google.com Similarly, this compound can serve as a precursor to various therapeutic agents. The butoxy group can be a key pharmacophoric feature, or it can be a site for further chemical modification to optimize a drug candidate's properties, such as potency, selectivity, or pharmacokinetic profile.

The versatility of the β-amino acid scaffold allows it to be a starting point for creating libraries of compounds for screening. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated as potential antimicrobial and anticancer agents, demonstrating the role of this class of molecules as foundational precursors. nih.govmdpi.comnih.gov

Integration into Bioactive Peptide Synthesis

Bioactive peptides are molecules that elicit a specific physiological response. However, natural peptides composed of α-amino acids often suffer from poor metabolic stability, as they are rapidly degraded by proteases in the body. sigmaaldrich.com The integration of unnatural amino acids, such as this compound, is a well-established strategy to overcome this limitation. researchgate.net

When incorporated into a peptide sequence, β-amino acids introduce a different backbone structure (an extra carbon atom between the amine and carboxyl groups). This alteration makes the resulting peptidomimetics resistant to cleavage by common proteases, thereby increasing their in-vivo half-life. researchgate.net The synthesis of these modified peptides can be achieved through established methods like solid-phase peptide synthesis (SPPS), where the protected β-amino acid is coupled sequentially to other amino acids on a solid resin support. nih.govresearchgate.net

The butoxyphenyl side chain of this compound can also participate in specific ligand-receptor interactions, potentially enhancing the binding affinity and selectivity of the peptide for its biological target. This dual benefit of improving stability and modulating activity makes it a highly attractive component for designing novel peptide-based therapeutics.

Design and Synthesis of Novel Therapeutic Agents

The 3-amino-arylpropanoic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. This versatility has led to its use in the design and synthesis of a wide range of novel therapeutic agents.

Researchers have synthesized libraries of derivatives based on related scaffolds to explore their therapeutic potential. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and found to exhibit significant, structure-dependent antimicrobial activity against multidrug-resistant ESKAPE pathogens and fungi. mdpi.com Another study on the same scaffold identified derivatives with promising anticancer and antioxidant properties. mdpi.comnih.gov In these studies, modifications were made to the core structure, such as converting the carboxylic acid to a hydrazide and then to various hydrazones, to modulate biological activity. nih.govmdpi.com

The table below summarizes the activity of some hydrazone derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold against methicillin-resistant Staphylococcus aureus (MRSA), highlighting how structural modifications influence potency.

| Compound | Substituent on Hydrazone | MIC (µg/mL) against MRSA |

| 14 | 5-Nitro-2-furyl | 1 |

| 15 | 5-Nitro-2-thienyl | 1 |

| 16 | 1-Methyl-5-nitro-2-imidazolyl | 2 |

| 17 | 2-Quinolinyl | 8 |

| Data derived from studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com |

These findings underscore the potential of the this compound scaffold as a foundational platform for developing new antimicrobial, anticancer, and other therapeutic agents. mdpi.commdpi.com

Exploration in Bioconjugation Strategies for Targeted Delivery

Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule, such as a protein or antibody. This approach is widely used to create targeted drug delivery systems, like antibody-drug conjugates (ADCs), which deliver a potent cytotoxic agent directly to cancer cells.

The functional groups of this compound—the amino group and the carboxylic acid—provide convenient handles for bioconjugation. researchgate.net These groups can be used to attach the molecule to a targeting moiety (like an antibody) or to a payload (like a chemotherapy drug) using various chemical linkers. The butoxyphenyl group can also be modified, for example by introducing an azide (B81097) or alkyne group, to enable "click chemistry," a highly efficient and specific type of reaction used in bioconjugation.

Development as "Unnatural Amino Acids" in Drug Design

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are becoming indispensable tools in modern drug discovery. researchgate.net They offer a vast chemical space beyond the 20 common protein-coding amino acids, allowing for the fine-tuning of pharmaceutical properties. sigmaaldrich.com this compound is a prime example of a UAA used as a molecular scaffold and building block. sigmaaldrich.com

The incorporation of UAAs like this one can confer several advantages:

Enhanced Proteolytic Stability: As discussed, the β-amino acid structure resists enzymatic degradation. nih.gov

Improved Pharmacokinetics: UAAs can enhance oral bioavailability and tissue distribution compared to their natural counterparts. nih.gov

Conformational Constraints: When incorporated into peptides, UAAs can induce specific secondary structures (e.g., helices or turns), which can be crucial for binding to a biological target with high affinity.

Novel Side-Chain Functionality: The 4-butoxyphenyl side chain provides unique steric and electronic properties for probing receptor binding pockets and establishing key interactions that can enhance potency and selectivity.

The use of UAAs has a significant impact on the drug discovery process, enabling the creation of peptidomimetics and small molecules with improved drug-like properties. sigmaaldrich.com

Future Research Directions and Overcoming Challenges in the Study of 3 Amino 3 4 Butoxyphenyl Propanoic Acid

Emerging Synthetic Strategies for Enhanced Efficiency and Scalability

The synthesis of enantiomerically pure β-aryl-β-amino acids is crucial for developing viable therapeutic agents. Traditional methods often involve multiple steps, hazardous reagents, or require pre-functionalized starting materials. illinois.edu Modern research is focused on developing more direct, efficient, and scalable synthetic routes.

Recent advances have introduced novel catalytic strategies that bypass the limitations of classical approaches like the Rodionov synthesis. illinois.edumdpi.com Palladium-catalyzed C-H activation, for instance, allows for the direct arylation of the β-position of aliphatic amino acids, offering a more atom-economical pathway. nih.govresearchgate.net Another innovative approach is the nickel-catalyzed carboxylation of aziridines, which provides a different route to mono-substituted β-amino acids with high functional group tolerance. illinois.edu These methods represent a significant step forward, though challenges such as achieving direct asymmetric synthesis and accessing more complex substitution patterns remain active areas of investigation. illinois.edu

Comparison of Synthetic Strategies for β-Amino Acids

| Strategy | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Classical Methods (e.g., Rodionov) | Condensation of aldehydes with malonic acid and ammonia (B1221849)/ammonium (B1175870) acetate (B1210297). | Well-established and straightforward for certain substrates. | Requires multi-step sequences, harsh conditions, limited scope. | mdpi.com |

| Palladium-Catalyzed C-H Activation | Direct functionalization of a C-H bond at the β-position using a palladium catalyst and a directing group. | High efficiency, atom economy, potential for late-stage modification. | Requires directing groups, catalyst cost, and optimization for stereoselectivity. | nih.govresearchgate.net |

| Nickel-Catalyzed Carboxylation | Reaction of aziridines with carbon dioxide using a nickel catalyst to form the β-amino acid backbone. | Utilizes simple building blocks, wide functional group tolerance. | Direct asymmetric synthesis remains a challenge. | illinois.edu |

| Enzymatic Resolution | Use of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions. | Limited to resolution rather than asymmetric synthesis, requires screening for suitable enzymes. | mdpi.comresearchgate.net |

Identification and Validation of Novel Biological Targets

The structural similarity of β-amino acids to endogenous signaling molecules, particularly the neurotransmitter γ-aminobutyric acid (GABA), makes the GABA receptor system a primary area of investigation. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors, GABA-A and GABA-B, are well-established drug targets for conditions like anxiety, epilepsy, and spasticity. nih.govnih.gov

Future research is moving beyond non-selective receptor agonists toward the identification of compounds that can selectively modulate specific receptor subtypes. The GABA-A receptor family, for example, has at least 20 known native configurations, each with distinct physiological roles. nih.gov Developing ligands that target specific subtypes, such as those containing α2/3 subunits, could lead to therapies with improved side-effect profiles, potentially separating anxiolytic effects from sedative ones. researchgate.net

A particularly promising strategy is the development of positive allosteric modulators (PAMs). oup.com Unlike direct agonists that activate the receptor, PAMs bind to a different (allosteric) site and enhance the effect of the endogenous ligand (GABA). oup.comnih.gov This approach offers several advantages, including a lower propensity for receptor desensitization and tolerance, potentially leading to a better therapeutic index. oup.comfrontiersin.org For the GABA-B receptor, PAMs are being explored as a novel treatment approach for conditions like alcohol use disorder, offering an alternative to the orthosteric agonist baclofen. nih.gov

Potential Biological Targets for 3-Amino-3-(4-butoxyphenyl)propanoic Acid Derivatives

| Target Class | Specific Target | Therapeutic Rationale | Reference |

|---|---|---|---|

| GABA-A Receptors | Subtype-selective modulators (e.g., α2/3, α5) | To achieve targeted therapeutic effects (e.g., anxiolysis, cognitive enhancement) with reduced side effects like sedation. | nih.govresearchgate.net |

| GABA-B Receptors | Positive Allosteric Modulators (PAMs) | To potentiate endogenous GABA signaling for treating addiction and other CNS disorders while avoiding tolerance and adverse effects associated with direct agonists. | nih.govoup.comnih.gov |

| NMDA Receptors | Glycine (B1666218) site agonists/modulators | To modulate excitatory neurotransmission, with potential applications in neurological and psychiatric disorders. | frontiersin.org |

| Other Potential Targets | Novel Scaffolds for Antimicrobial/Anticancer Agents | Derivatives of similar structures have shown potential as scaffolds for developing agents against multidrug-resistant pathogens or cancer cells. | mdpi.comnih.govmdpi.com |

Advancements in Computational Design for Tailored Pharmacological Profiles

Computational drug design is an indispensable tool for accelerating the discovery and optimization of novel therapeutic agents. For compounds like this compound, computational methods can predict binding modes, guide structural modifications, and build models that correlate chemical structure with biological activity (QSAR). sydney.edu.au

Techniques such as molecular docking can be used to simulate how different derivatives might bind to a target protein, such as a specific GABA receptor subtype. nih.gov These simulations help prioritize which novel compounds to synthesize, saving significant time and resources. Furthermore, molecular dynamics simulations can provide insights into the conformational changes a receptor undergoes upon ligand binding, which is particularly important for understanding the mechanism of allosteric modulators. nih.gov As the three-dimensional structures of more receptors are resolved with high precision, these in silico methods will become increasingly powerful in designing ligands with highly tailored pharmacological profiles, optimizing for potency, selectivity, and pharmacokinetic properties. nih.govnumberanalytics.com

Computational Techniques in Drug Design

| Technique | Application in Drug Design | Potential Benefit | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a ligand to its molecular target. | Prioritizes synthetic candidates; helps understand key binding interactions. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models to correlate chemical structures with biological activity. | Predicts the activity of unsynthesized compounds; identifies key structural features for activity. | sydney.edu.au |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to observe conformational changes. | Provides insight into receptor activation and the mechanism of allosteric modulation. | nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Used for virtual screening of compound libraries to find new chemical scaffolds. | sydney.edu.au |

Addressing Challenges in Translational Research from Bench to Application

The path from a promising lead compound to an approved therapeutic is fraught with challenges. For molecules targeting the central nervous system, these hurdles are particularly high. A primary challenge is achieving the required selectivity to minimize off-target effects. nih.gov While a compound may show high potency for a desired receptor subtype in vitro, it must maintain this selectivity in the complex environment of the human body.

For allosteric modulators, the translational challenge is compounded by the complexity of their mechanism. The effect of a PAM is dependent on the local concentration of the endogenous agonist, which can vary between different brain regions and physiological states. nih.gov This makes predicting the in vivo response more difficult compared to a direct agonist. nih.gov Furthermore, developing robust and predictive preclinical models that accurately reflect human neuropsychiatric disorders remains a significant obstacle in the field. nih.gov

Overcoming these challenges will require an integrated approach, combining sophisticated medicinal chemistry to improve compound properties, advanced imaging techniques to verify target engagement in vivo, and the development of better animal models. The high translational potential of GABA-B PAMs, for instance, is supported by extensive preclinical data showing efficacy across multiple models with a reduced side-effect profile compared to direct agonists. nih.gov Successfully navigating these translational hurdles is the final, critical step in realizing the therapeutic potential of compounds like this compound.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-3-(4-butoxyphenyl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step routes, starting with functionalization of the phenyl ring. A common approach includes:

- Nitro Reduction : Introducing the amino group via catalytic hydrogenation (e.g., H₂/Pd-C) of a nitro precursor, followed by protection/deprotection steps to avoid side reactions .

- Butoxy Group Installation : Alkylation of a phenolic intermediate using 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) .

- Carboxylic Acid Formation : Hydrolysis of nitriles or esters under acidic/basic conditions.

Yield and purity depend on solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution), temperature control (60–80°C for alkylation), and catalyst selection. Impurities often arise from incomplete deprotection or over-alkylation, requiring purification via recrystallization or reverse-phase HPLC .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns for para-substitution) and stereochemical integrity. The butoxy group’s methylene protons appear as a triplet at δ ~3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass: 251.1525 g/mol) and detects isotopic patterns for bromine-free intermediates .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases like acetonitrile/water (0.1% TFA) resolve polar by-products .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at room temperature. The compound is hygroscopic; desiccants like silica gel prevent hydrolysis .

- Handling : Use glove boxes for moisture-sensitive steps. Aqueous workup requires pH control (pH 6–7) to avoid decomposition of the amino and carboxylic acid groups .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and controlled during synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak® IA) .

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration, particularly if racemization occurs during acidic/basic conditions .

- Circular Dichroism (CD) : Detects optical activity in solution, correlating with enantiomeric excess (ee) .

Q. What computational approaches are used to study its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., tyrosine hydroxylase) by analyzing hydrogen bonding with the amino/acid groups and hydrophobic interactions with the butoxyphenyl moiety .

- Density Functional Theory (DFT) : Calculates charge distribution to explain regioselectivity in electrophilic substitutions or redox behavior .

- MD Simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., solvation effects on binding affinity) .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Bioavailability Analysis : Measure plasma stability (via LC-MS) and membrane permeability (Caco-2 assays). The compound’s logP (~1.5) may limit blood-brain barrier penetration in vivo .

- Metabolite Profiling : Identify phase I/II metabolites (e.g., glucuronidation of the phenolic group) using hepatocyte assays .

- Dose-Response Calibration : Adjust in vitro IC₅₀ values for in vivo efficacy by accounting for protein binding and clearance rates .

Q. What strategies minimize by-products during synthesis of this compound?

Methodological Answer:

- Solvent Optimization : Replace DMF with less nucleophilic solvents (e.g., THF) to reduce N-alkylation by-products .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for nitro reduction) improve selectivity over heterogeneous alternatives .

- Temperature Gradients : Stepwise heating (40°C → 80°C) during alkylation prevents thermal degradation of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.